molecular formula C18H15F3N2O2S2 B2645331 3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2319852-01-0

3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2645331
CAS No.: 2319852-01-0
M. Wt: 412.45
InChI Key: RLMOQBVOVDHXIZ-UHFFFAOYSA-N
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Description

3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of bithiophene and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the bithiophene and trifluoromethylphenyl intermediates. The key steps include:

    Formation of Bithiophene Intermediate: This involves the coupling of thiophene units under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the bithiophene intermediate, often through a nucleophilic substitution reaction.

    Formation of Trifluoromethylphenyl Urea: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with a trifluoromethylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea to an amine.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Organic Electronics: The compound’s bithiophene moiety makes it suitable for use in organic semiconductors and light-emitting diodes.

    Pharmaceuticals: The trifluoromethylphenyl group is known for its bioactive properties, making this compound a potential candidate for drug development.

    Materials Science: The unique combination of functional groups allows for the development of advanced materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism of action of 3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and electrostatic interactions. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Bis[3-(trifluoromethyl)phenyl] 2,2′-bithiophene-5,5′-disulfonate
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

3-(2-{[2,3’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[2-(trifluoromethyl)phenyl]urea is unique due to its specific combination of bithiophene and trifluoromethylphenyl groups, which confer distinct electronic properties and potential bioactivity. This makes it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S2/c19-18(20,21)12-3-1-2-4-13(12)23-17(25)22-9-14(24)16-6-5-15(27-16)11-7-8-26-10-11/h1-8,10,14,24H,9H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMOQBVOVDHXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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